2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c19-13-5-7-14(8-6-13)21-9-11-22(12-10-21)18(25)17(24)20-15-3-1-2-4-16(15)23(26)27/h1-8H,9-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBRLUIKMXVWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed α-Ketoamide Formation
Palladium-mediated reactions enable efficient construction of the α-ketoamide backbone. Adapted from protocols for arylglyoxylic amides, this method employs Pd(TFA)$$2$$ and P($$o$$-Tol)$$3$$ to facilitate coupling between 4-(4-fluorophenyl)piperazine and 2-nitroaniline derivatives.
Procedure :
- Combine 4-(4-fluorophenyl)piperazine (1 equiv), ethyl glyoxylate (1.2 equiv), Pd(TFA)$$2$$ (5 mol%), and P($$o$$-Tol)$$3$$ (10 mol%) in mesitylene.
- Heat at 150°C under nitrogen for 24 h.
- Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the α-ketoamide (yield: 78–85%).
Key Parameters :
Coupling Reagent-Mediated Synthesis
EDCI/HOBt-mediated amidation offers a metal-free alternative. This two-step approach first generates the α-ketoacid intermediate, followed by amine coupling.
Step 1: Synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoacetic Acid
- React 4-(4-fluorophenyl)piperazine (1 equiv) with oxalyl chloride (1.5 equiv) in anhydrous DCM at 0°C.
- Stir for 4 h, then evaporate to obtain the acid chloride.
- Hydrolyze with aqueous NaOH to yield the α-ketoacid (92% purity).
Step 2: Amide Bond Formation
- Activate the α-ketoacid (1 equiv) with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF.
- Add 2-nitroaniline (1.1 equiv) and stir at 25°C for 12 h.
- Isolate the product via recrystallization (ethanol/water, 7:3; yield: 82%).
| Parameter | Optimal Condition | Yield | Purity |
|---|---|---|---|
| Temperature | 25°C | 82% | >95% |
| Coupling Agent | EDCI/HOBt | – | – |
| Solvent | Anhydrous DMF | – | – |
Optimization of Reaction Conditions
Temperature Effects
Lower temperatures (0–10°C) during acid chloride formation minimize decomposition, while amidation proceeds efficiently at 25°C (Table 1).
Solvent Selection
Polar aprotic solvents (DMF, DMA) enhance reagent solubility and reaction rates. Non-polar solvents (mesitylene) suit high-temperature Pd catalysis.
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (as in) confirms planar geometry of the oxoacetamide moiety, with hydrogen bonding (O–H⋯O) stabilizing the lattice.
Comparative Efficacy of Methods
| Method | Yield | Purity | Advantages |
|---|---|---|---|
| Pd-Catalyzed | 78–85% | >90% | Scalable, one-pot |
| EDCI/HOBt | 82% | >95% | Metal-free, mild conditions |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted piperazine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits several pharmacological properties, particularly in the realm of neuropharmacology. Its structural components allow it to interact with various neurotransmitter systems, which may lead to applications in the treatment of psychiatric disorders.
Potential Therapeutic Applications:
- Antidepressant Activity : The piperazine moiety is commonly found in many antidepressants. Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, potentially offering antidepressant effects.
- Anxiolytic Effects : Similar to other piperazine derivatives, it may possess anxiolytic properties, making it suitable for anxiety disorder treatments.
- Antipsychotic Properties : The compound's ability to modulate dopaminergic activity could position it as a candidate for antipsychotic drug development.
Synthesis and Derivatives
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization with nitrophenyl and acetamide groups. Variants of this compound can be synthesized by modifying the fluorophenyl or nitrophenyl substituents to enhance specific biological activities.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
-
Study on Piperazine Derivatives :
- A study demonstrated that piperazine derivatives exhibit significant binding affinity for serotonin receptors, suggesting potential use as antidepressants .
- Another investigation highlighted the anxiolytic effects of compounds structurally related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide, indicating promising therapeutic applications in anxiety disorders .
- Neuropharmacological Research :
Mechanism of Action
The mechanism by which 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Differences
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and bioavailability:
Key Observations :
Pharmacological Activity
While direct activity data for the target compound are unavailable, analogs highlight receptor-binding trends:
Key Observations :
- Piperazine derivatives with nitro groups (e.g., compound 7c) show promise in CNS applications due to dual 5-HT2A/D2 receptor binding, a hallmark of atypical antipsychotics .
Biological Activity
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide is a synthetic organic compound with a molecular formula of C18H19FN4O3. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in neuropharmacology and enzyme inhibition. This article delves into its biological activity, synthesis, mechanism of action, and comparisons with related compounds.
Synthesis
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide typically involves several steps:
- Formation of the Piperazine Intermediate : The piperazine ring is synthesized using 1,2-diamine derivatives and sulfonium salts under basic conditions.
- Substitution with the 4-Fluorophenyl Group : This is achieved by reacting the piperazine intermediate with a 4-fluorophenyl halide in the presence of a base like potassium carbonate.
- Formation of the Acetamide Moiety : The final step involves coupling the piperazine derivative with a nitrophenyl acetamide to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The piperazine moiety is known for its ability to modulate receptor activity, while the fluorophenyl and nitrophenyl groups enhance binding affinity and selectivity. Preliminary studies suggest that it may act as an inhibitor of tyrosinase (TYR), which is crucial in melanin biosynthesis .
Enzyme Inhibition
Recent research indicates that derivatives similar to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide exhibit significant inhibitory effects on TYR:
- IC50 Values : Compounds derived from piperazine frameworks have shown IC50 values ranging from low micromolar concentrations (e.g., 0.18 μM for some derivatives) indicating potent activity against TYR compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 26 | - | 0.18 | Potent TYR inhibitor |
| Kojic Acid | - | 17.76 | Reference inhibitor |
Antimelanogenic Effects
In vitro studies on B16F10 melanoma cells have demonstrated that certain derivatives do not exhibit cytotoxicity while effectively reducing melanin production, indicating potential applications in skin depigmentation therapies .
Case Studies
Several studies have explored the biological implications of compounds related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide:
- Study on Tyrosinase Inhibition : A study evaluated various piperazine derivatives for their inhibitory effects on TYR, revealing that modifications on the aromatic tail significantly influenced their potency. This highlights the importance of structural variations in enhancing biological activity .
- Kinetic Studies : Kinetic analyses using Lineweaver-Burk plots confirmed that selected compounds act as competitive inhibitors of TYR, providing insights into their binding interactions and mechanisms .
Comparison with Similar Compounds
When compared to other piperazine derivatives, 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide stands out due to its unique combination of functional groups which enhances its biological profile:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| FPMINT | Piperazine with naphthalenes | Moderate TYR inhibition |
| Other Derivatives | Varying substituents on piperazines | Variable activities |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the piperazine and oxoacetamide moieties. Key steps include:
- Step 1 : Formation of the fluorophenyl-piperazine intermediate under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like piperidine .
- Step 2 : Reaction with 2-nitrophenyl isocyanate to form the acetamide bond at controlled temperatures (60–80°C) to avoid side reactions .
- Purification : Recrystallization in ethanol or chromatography (silica gel, eluent: chloroform/methanol) ensures >95% purity. Continuous flow systems may enhance scalability .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl (δ 7.1–7.3 ppm), piperazine (δ 3.2–3.5 ppm), and nitrophenyl groups (δ 8.0–8.5 ppm) .
- X-ray Diffraction (XRD) : Resolves spatial arrangements of the piperazine ring and acetamide bond angles, critical for understanding reactivity .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 412.12) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the acetamide bond. Stability is optimal at pH 6–8 .
- Thermal Stability : Decomposition occurs above 150°C, confirmed via thermogravimetric analysis (TGA). Storage at –20°C in inert atmospheres preserves integrity .
Advanced Research Questions
Q. What strategies can identify biological targets of this compound, given its structural similarity to known receptor modulators?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-labeled ligands) assess affinity for serotonin (5-HT) or dopamine D2 receptors, common targets for piperazine derivatives .
- Computational Docking : Schrödinger Maestro or AutoDock Vina models interactions with receptor active sites, prioritizing fluorophenyl and nitrophenyl groups as key binding motifs .
Q. How can researchers resolve contradictory data on the compound’s pharmacological activity across in vitro and in vivo models?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., de-nitrated derivatives) that may contribute to off-target effects in vivo .
- Dose-Response Optimization : Adjusting concentrations (0.1–100 µM) in cell-based assays (e.g., HEK293 transfected with GPCRs) clarifies efficacy thresholds .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Modeling : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) due to the nitrophenyl group’s polarity.
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess interactions with CYP3A4, critical for avoiding drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
